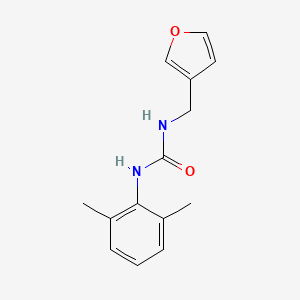
1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea, also known as DPFMU, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mécanisme D'action
1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea inhibits tubulin polymerization by binding to the colchicine-binding site on tubulin, resulting in the disruption of microtubule dynamics. This leads to the inhibition of cell division and ultimately, cell death. Microtubules play a crucial role in various cellular processes, including cell division, intracellular transport, and cell signaling. Therefore, the inhibition of microtubule dynamics by 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has potential applications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea exhibits anti-angiogenic effects, which may contribute to its anticancer activity. In animal studies, 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been shown to exhibit low toxicity and good bioavailability. However, further studies are needed to determine the long-term effects of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea in lab experiments is its high potency and selectivity towards cancer cells. Additionally, 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea exhibits low toxicity and good bioavailability, making it a promising candidate for further development as an anticancer agent. However, one limitation of using 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea in lab experiments is its limited solubility in aqueous solutions, which may affect its efficacy and bioavailability.
Orientations Futures
There are several future directions for the research and development of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea. One potential direction is the optimization of the synthesis method to improve the yield and purity of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea. Additionally, further studies are needed to determine the long-term effects of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea on human health and its potential applications in the treatment of other diseases. Furthermore, the development of novel formulations and delivery systems may improve the solubility and bioavailability of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea, making it a more effective anticancer agent.
Méthodes De Synthèse
The synthesis of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 2,6-dimethylphenyl isocyanate with furfurylamine in the presence of a catalyst, such as triethylamine. The resulting product is a white crystalline solid with a melting point of 129-130°C. The purity of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea can be confirmed using spectroscopic techniques, such as infrared and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Studies have shown that 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea involves the inhibition of tubulin polymerization, which is essential for cell division. Additionally, 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been studied for its potential use as a pesticide, as it exhibits insecticidal activity against several insect species.
Propriétés
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-4-3-5-11(2)13(10)16-14(17)15-8-12-6-7-18-9-12/h3-7,9H,8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVZXJGRWDUNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

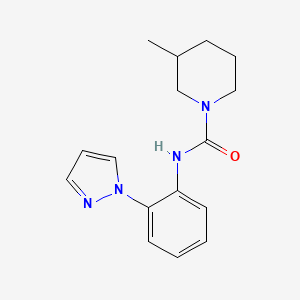
![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)
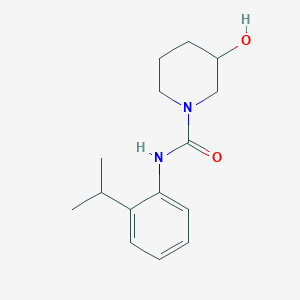


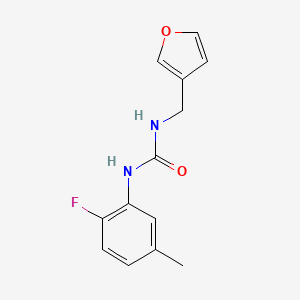
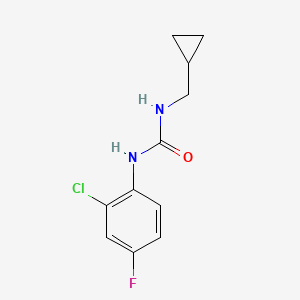
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
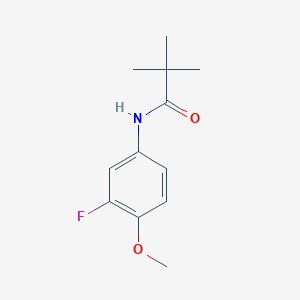
![N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)
![5-[(4-fluorophenoxy)methyl]-N-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxamide](/img/structure/B7527058.png)

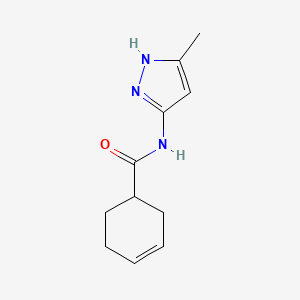
![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)